2-(2-Methyl-2-nitropropyl)cyclooctan-1-one
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Overview
Description
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one is an organic compound with the molecular formula C12H21NO3 It is a cyclooctane derivative with a nitro group and a methyl group attached to the second carbon of the propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-2-nitropropyl)cyclooctan-1-one typically involves the nitration of 2-methyl-2-propylcyclooctan-1-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclooctanone derivatives.
Scientific Research Applications
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2-nitropropyl)cyclooctan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(2-methyl-2-nitropropyl)cyclooctan-1-one: Similar structure with an additional hydroxyl group.
2-Methyl-2-nitropropylcyclohexanone: Similar structure with a cyclohexane ring instead of a cyclooctane ring.
Uniqueness
2-(2-Methyl-2-nitropropyl)cyclooctan-1-one is unique due to its specific combination of a cyclooctane ring with a nitro and methyl group on the propyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
89718-59-2 |
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Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-(2-methyl-2-nitropropyl)cyclooctan-1-one |
InChI |
InChI=1S/C12H21NO3/c1-12(2,13(15)16)9-10-7-5-3-4-6-8-11(10)14/h10H,3-9H2,1-2H3 |
InChI Key |
XRNUDBLBIVESNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCCCCCC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
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